molecular formula C10H8BrNO B11870952 3-Bromo-1-methoxyisoquinoline CAS No. 87812-49-5

3-Bromo-1-methoxyisoquinoline

Cat. No.: B11870952
CAS No.: 87812-49-5
M. Wt: 238.08 g/mol
InChI Key: UFGDPLBGWOSJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a bromine atom at the third position and a methoxy group at the first position on the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-methoxyisoquinoline can be synthesized through several methods. One common method involves the reaction of 3-bromoisoquinoline with methanol in the presence of a base. Another method includes the reaction of 3-bromoisoquinoline with propargyl alcohol in the presence of dichlorobis(triphenylphosphine)palladium and cuprous iodide, which yields 3-(1-methoxy-3-isoquinolyl) propargyl alcohol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: It can undergo cyclization to form complex heterocyclic compounds.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: Used in cross-coupling reactions.

    Cuprous Iodide: Used in cyclization reactions.

    Reducing Agents: Such as hydrogen gas in the presence of a catalyst.

Major Products Formed

Major products formed from these reactions include various isoquinoline derivatives, such as pyrrolo[1,2-b]isoquinoline and pyrrolo[3,2,1-de]phenanthridine derivatives .

Scientific Research Applications

3-Bromo-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methoxyisoquinoline involves its interaction with various molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methoxyisoquinoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

3-bromo-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDPLBGWOSJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526074
Record name 3-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87812-49-5
Record name 3-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.